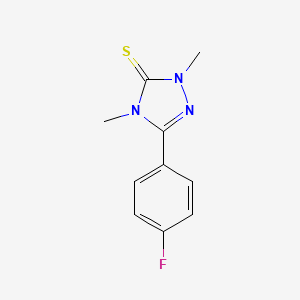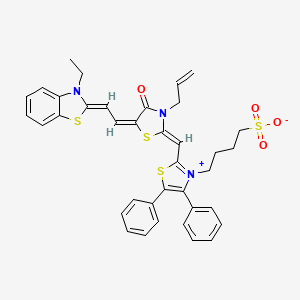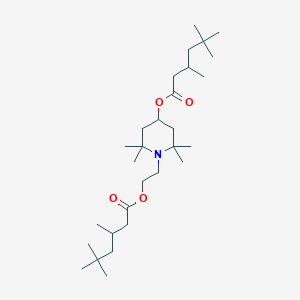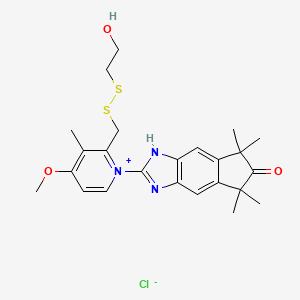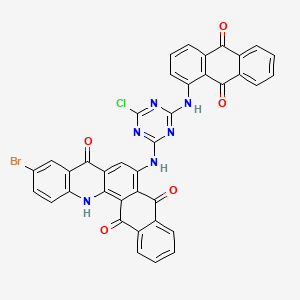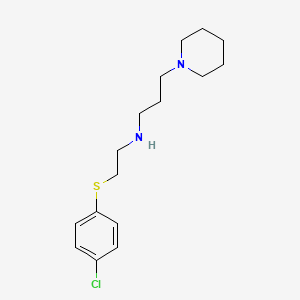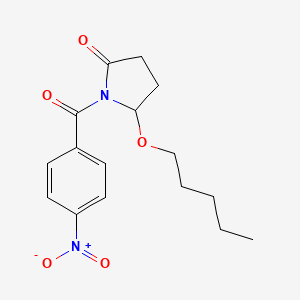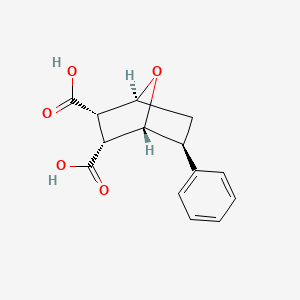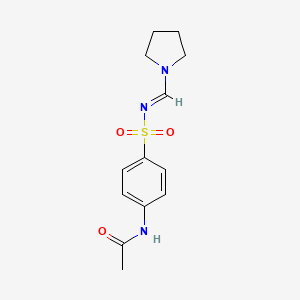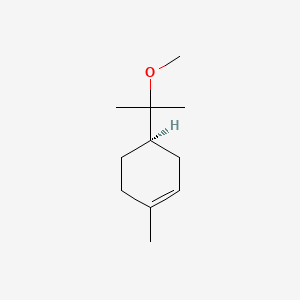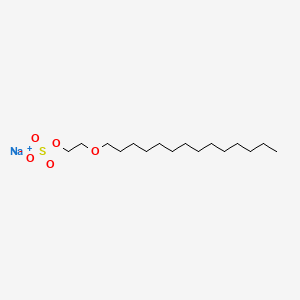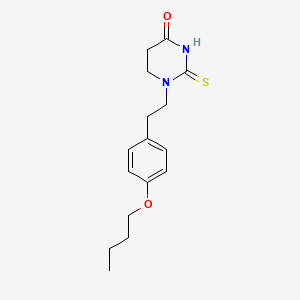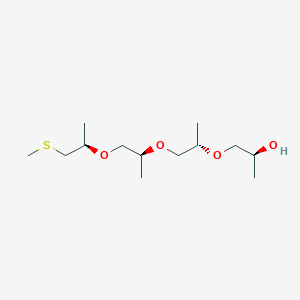
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- is a chemical compound with the molecular formula C13H28O4S and a molecular weight of 280.43 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, making it a unique member of the thiaether family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- typically involves the reaction of appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to optimize the yield and minimize by-products. Purification processes such as distillation or crystallization are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and thiols.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the original alcohols and thiols .
Wissenschaftliche Forschungsanwendungen
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through these interactions, which can modulate enzyme activity, signal transduction pathways, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,10-Trioxa-13-thiatetradecan-2-ol: A similar compound with a slightly different structure.
5,8,11-Trimethyl-4,7,10-trioxa-2-thiatetradecan-13-ol: Another related compound with variations in the position of functional groups.
Uniqueness
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
72187-29-2 |
|---|---|
Molekularformel |
C13H28O4S |
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C13H28O4S/c1-10(14)6-15-11(2)7-16-12(3)8-17-13(4)9-18-5/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13+/m0/s1 |
InChI-Schlüssel |
SOVDEPQXJZGPIZ-ZDEQEGDKSA-N |
Isomerische SMILES |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
Kanonische SMILES |
CC(COC(C)COC(C)COC(C)CSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



